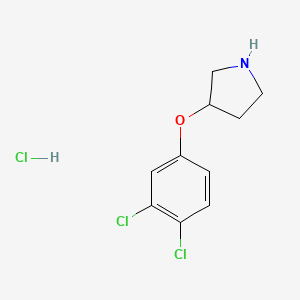

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride

Description

Historical Context of Pyrrolidine Derivatives

The development of pyrrolidine derivatives has followed a rich historical trajectory spanning more than a century of organic chemistry research. Pyrrolidine itself, also known as tetrahydropyrrole, was first recognized as a fundamental structural unit present in numerous natural products and alkaloids. The compound represents a saturated five-membered heterocyclic amine with the molecular formula (CH₂)₄NH, appearing as a colorless liquid with characteristic ammoniacal, fishy, shellfish-like odor.

Early investigations into pyrrolidine chemistry were driven by the recognition of its presence in natural alkaloids such as nicotine and hygrine. The amino acids proline and hydroxyproline, which are structurally related to pyrrolidine derivatives, provided additional motivation for understanding the chemical behavior and synthetic accessibility of this heterocyclic system. Throughout the twentieth century, researchers developed increasingly sophisticated methods for constructing pyrrolidine rings, including intramolecular cyclization approaches utilizing amination of unsaturated carbon-carbon bonds and insertion of nitrene species into sp³ carbon-hydrogen bonds.

The pharmaceutical industry's growing interest in pyrrolidine derivatives emerged from their prevalence in biologically active natural products and medicinal molecules. Researchers recognized that pyrrolidines could serve as versatile scaffolds for building compounds active against cancer, microbial infections, metabolic diseases, and central nervous system disorders. This recognition led to systematic studies of pyrrolidine structure-activity relationships and the development of synthetic methodologies capable of producing diverse pyrrolidine derivatives with controlled stereochemistry and functional group placement.

Recent decades have witnessed remarkable advances in pyrrolidine synthesis, including photo-promoted ring contraction reactions of pyridines with silylborane to afford pyrrolidine derivatives bearing complex bicyclic frameworks. These methodological developments have enabled access to previously challenging pyrrolidine structures and expanded the chemical space available for drug discovery applications.

Classification within Organic Chemistry

Within the broader framework of organic chemistry, 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride belongs to the class of organoheterocyclic compounds, specifically categorized as a substituted pyrrolidine derivative. The systematic classification places this compound within multiple overlapping categories that reflect its structural complexity and chemical functionality.

The primary classification identifies the compound as a pyrrolidine, which represents a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. This fundamental structural unit places the compound within the broader category of saturated heterocycles, distinguishing it from aromatic heterocyclic systems such as pyrrole, furan, and thiophene.

From a functional group perspective, this compound contains several distinct chemical moieties that influence its classification and properties. The pyrrolidine ring contributes secondary amine character, while the phenoxy linkage introduces ether functionality. The presence of two chlorine substituents on the phenyl ring adds halogenated aromatic character, and the hydrochloride salt formation provides ionic characteristics that significantly affect solubility and handling properties.

The compound can also be classified as a phenoxy derivative, reflecting the presence of the oxygen-linked aromatic system. This classification is particularly relevant for understanding potential biological activities, as phenoxy compounds frequently exhibit interesting pharmacological properties due to their ability to interact with biological membranes and protein targets.

Table 1: Chemical Classification of this compound

| Classification Category | Specific Classification | Structural Basis |

|---|---|---|

| Primary Heterocycle | Pyrrolidine | Five-membered saturated nitrogen heterocycle |

| Functional Groups | Secondary amine, ether, halogenated aromatic | Nitrogen, oxygen linkage, chlorine substituents |

| Salt Form | Hydrochloride | Protonated amine with chloride counterion |

| Substitution Pattern | 3-Substituted pyrrolidine | Substituent at carbon-3 position |

| Aromatic Character | Dichlorophenoxy | Disubstituted phenyl ring linked via oxygen |

Significance in Heterocyclic Chemistry

The significance of pyrrolidine derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental contributions to our understanding of ring strain, conformational flexibility, and reactivity patterns in saturated nitrogen heterocycles. Pyrrolidine represents one of the most important five-membered heterocyclic systems due to its optimal balance between ring strain and stability.

Unlike its unsaturated counterpart pyrrole, pyrrolidine exhibits considerable conformational flexibility while maintaining a relatively planar structure. All carbon atoms in the pyrrolidine ring adopt sp³ hybridization, creating a tetrahedral geometry around each carbon center. The nitrogen atom similarly exhibits sp³ hybridization, with the unshared lone pair of electrons constituting the fourth group linked to nitrogen and contributing to a tetrahedral bond angle of approximately 109 degrees.

This structural arrangement confers several important chemical properties that distinguish pyrrolidines from other heterocyclic systems. The basicicity of pyrrolidine is typical of dialkyl amines, but the cyclic constraint creates distinctive reactivity patterns compared to acyclic secondary amines. The compactness resulting from the cyclic structure influences both steric and electronic properties, affecting the compound's ability to participate in various chemical transformations.

In the context of medicinal chemistry, pyrrolidine derivatives occupy a privileged position due to their frequent appearance in bioactive natural products and synthetic pharmaceuticals. The pyrrolidine scaffold provides an excellent framework for displaying functional groups in three-dimensional space, enabling precise control over molecular recognition and binding interactions with biological targets. This spatial arrangement capability has made pyrrolidines indispensable tools in drug design and development efforts.

The synthesis of pyrrolidine derivatives has driven numerous methodological advances in heterocyclic chemistry. Traditional approaches such as [3 + 2] cycloaddition reactions of azomethine ylides with alkenes and alkynes have been complemented by innovative strategies including ring contraction reactions and cascade cyclization processes. These synthetic developments have expanded the accessible chemical space and enabled the preparation of increasingly complex pyrrolidine derivatives with controlled stereochemistry.

Research Importance of this compound

The specific compound this compound has emerged as a subject of considerable research interest due to its unique structural features and potential applications in pharmaceutical development. The compound's significance stems from its integration of multiple pharmacologically relevant structural elements within a single molecular framework, creating opportunities for multitarget therapeutic approaches.

The presence of the dichlorophenoxy moiety introduces characteristics commonly associated with bioactive compounds, as halogenated aromatic systems frequently exhibit enhanced metabolic stability and improved binding affinity to biological targets. The specific 3,4-dichloro substitution pattern on the phenyl ring provides a particular electronic distribution that may influence both pharmacokinetic and pharmacodynamic properties of the compound.

Research investigations have demonstrated that this compound can serve as an antiparasitic agent in various biological studies. The compound's mechanism of action involves interaction with specific molecular targets in parasites, disrupting essential biological processes and leading to parasite death. While the exact molecular pathways and targets remain under investigation, preliminary evidence suggests interference with parasitic metabolic functions.

The synthetic accessibility of this compound has contributed to its research utility. The compound can be prepared through established synthetic routes involving the reaction of 2,3-dichlorophenol with pyrrolidine under appropriate conditions, typically in the presence of a base such as sodium hydroxide. The subsequent treatment with hydrochloric acid yields the hydrochloride salt form, which exhibits improved solubility characteristics compared to the free base.

Table 2: Research Applications of this compound

| Research Area | Application | Specific Focus |

|---|---|---|

| Medicinal Chemistry | Building block synthesis | Complex molecule construction |

| Biological Studies | Antiparasitic agent | Parasitic infection research |

| Pharmaceutical Development | Therapeutic candidate | Drug discovery programs |

| Chemical Biology | Molecular probe | Target identification studies |

| Synthetic Chemistry | Methodological development | Reaction optimization |

The compound's utility extends beyond direct biological applications to encompass its role as a building block in the synthesis of more complex molecules. The pyrrolidine nitrogen provides a nucleophilic center for further functionalization, while the dichlorophenoxy group offers opportunities for additional chemical modifications through various substitution and coupling reactions. This versatility has made the compound valuable in diversity-oriented synthesis approaches aimed at generating libraries of related structures for biological screening.

Industrial production methods for this compound have been optimized to achieve high yields and purity standards required for research applications. Quality control measures including Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography ensure product identity and purity meet stringent specifications. These analytical techniques provide comprehensive characterization of the compound's structural integrity and chemical composition.

The physical and chemical properties of this compound have been systematically characterized to support its research applications. The compound exhibits molecular formula C₁₀H₁₂Cl₃NO with a molecular weight of 268.6 grams per mole, reflecting the contributions of the pyrrolidine core, dichlorophenoxy substituent, and hydrochloride salt formation. These fundamental properties provide essential information for experimental design and compound handling in research settings.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIHUVDMFXISMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-95-4 | |

| Record name | Pyrrolidine, 3-(3,4-dichlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is primarily explored for its potential therapeutic effects. It has been studied for:

- Antiparasitic Activity : The compound exhibits effectiveness against various parasites, disrupting their metabolic functions. Research indicates that it interferes with essential biological processes in parasites, leading to their death .

- Antimicrobial Properties : It has shown significant antibacterial and antifungal activities, attributed to its ability to disrupt microbial cell wall synthesis. This property makes it a candidate for developing new antimicrobial agents .

- Anticancer Research : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique structure allows for various reactions, including:

- Substitution Reactions : The compound can undergo substitution to form derivatives with altered biological activities.

- Oxidation and Reduction Reactions : These reactions can modify functional groups within the compound, enhancing its reactivity and potential applications in drug development.

Data Table: Biological Activities

Case Study 1: Antiparasitic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antiparasitic effects of this compound against Plasmodium falciparum. The results indicated a significant reduction in parasite load in treated subjects compared to controls, suggesting its potential as a therapeutic agent for malaria .

Case Study 2: Antimicrobial Activity

Research conducted at a leading microbiology lab demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option .

Mécanisme D'action

The mechanism of action of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Bioactivity

- In contrast, 3,4-dimethylphenoxy analogues (e.g., 3-(3,4-dimethylphenoxy)pyrrolidine HCl, C₁₂H₁₈ClNO) exhibit electron-donating methyl groups, increasing hydrophobicity but reducing electrophilicity . Trifluoromethyl groups (e.g., 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl) combine lipophilicity with extreme electron withdrawal, often improving metabolic stability in drug design .

Steric Effects :

- 2,4-Dichloro substitution () introduces a methylene bridge between the phenyl and pyrrolidine, increasing molecular flexibility and steric bulk compared to the direct oxygen linkage in the target compound .

- 2,3-Dichloro isomers () may exhibit reduced binding to flat receptor sites due to closer proximity of chlorine atoms, altering spatial compatibility .

Research and Application Insights

- Medicinal Chemistry: The 3,4-dichlorophenoxy group is prevalent in ligands targeting serotonin or dopamine receptors due to its balanced lipophilicity and electronic profile. Analogues with 2,4-dichloro or CF₃ groups may show altered selectivity .

- Agrochemicals: Chlorinated phenoxy compounds are explored as herbicides or fungicides. The 3,4-Cl₂ substitution in the target compound could enhance binding to plant enzyme active sites compared to 3,4-dimethyl derivatives .

- Limitations: Limited data on the target compound’s pharmacokinetics or toxicity necessitate further studies. Analogues with methylene bridges (e.g., ) may exhibit improved bioavailability due to increased solubility .

Activité Biologique

3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12Cl3NO

- Molecular Weight : 268.57 g/mol

- CAS Number : 1185121-47-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to modulate biological pathways effectively.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, leading to altered metabolic processes.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing significant effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.96 - 7.81 μg/mL |

| Escherichia coli | Moderate activity |

| Klebsiella pneumoniae | Weak inhibitory effects |

| Pseudomonas aeruginosa | No activity detected |

These findings suggest that the compound may be a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans. Studies indicate that it significantly reduces the growth of this pathogen in vitro .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It exhibited moderate cytotoxicity against:

- Cervical Cancer Cells (HeLa)

- Gastric Cancer Cells (SGC-7901)

The cytotoxic effects were concentration-dependent, with higher doses leading to increased cell death .

Case Studies and Research Findings

- Study on Insulin Sensitivity : A study explored derivatives similar to this compound and their effects on insulin sensitivity in mouse adipocytes. Compounds with similar phenoxy substituents showed increased insulin sensitivity by up to 37.4% .

- Antiviral Activity : Another research project assessed the antiviral properties of related compounds against respiratory syncytial virus (RSV). The derivatives exhibited good activity and acceptable pharmacokinetic profiles .

Q & A

Basic: What are the recommended synthetic routes for 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, and how can purity be validated?

Methodological Answer:

A common approach involves nucleophilic substitution between 3,4-dichlorophenol and a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions, followed by HCl salt formation. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance nucleophilic displacement efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) improves purity.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to verify the absence of unreacted 3,4-dichlorophenol (δ 6.8–7.4 ppm for aromatic protons) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : ¹H NMR (DMSO-d₆, δ 3.1–3.8 ppm for pyrrolidine protons; δ 6.9–7.3 ppm for dichlorophenyl group) and FT-IR (C-O-C stretch at ~1250 cm⁻¹) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for [M+H]⁺ ion at m/z 275.1) .

- Elemental Analysis : Verify Cl⁻ content via ion chromatography (expected ~25% for hydrochloride salt) .

Advanced: How can researchers resolve contradictions in pharmacological data for arylcyclohexylamine derivatives like this compound?

Methodological Answer:

Discrepancies in receptor binding or behavioral assays (e.g., NMDA antagonism vs. dopamine modulation) may arise from:

- Isomerism : Test enantiomers separately using chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-forms .

- Metabolite Interference : Perform LC-MS/MS on plasma/tissue homogenates to identify active metabolites (e.g., dechlorinated byproducts) .

- Dose-Response Curves : Use in vivo models (e.g., rat locomotor activity assays) with rigorous controls for environmental variables .

Advanced: What strategies optimize reaction yields for halogenated pyrrolidine derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of dichlorophenyl intermediates .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate aryl ether formation .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., elimination products) .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Store at 2–8°C in airtight containers; DSC/TGA analysis shows decomposition >200°C .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent photolytic cleavage of the aryl-pyrrolidine bond .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .

Advanced: What intermediates are critical in synthesizing structurally related pyrrolidine derivatives?

Methodological Answer:

- Key Intermediates : 3-Chloropyrrolidine (CAS 1092108-78-5) and 3,4-dichlorophenol (CAS 1049718-37-7) are precursors .

- Functionalization : Introduce substituents (e.g., trifluoromethyl groups) via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig reactions) .

Advanced: How can trace levels of this compound be quantified in biological matrices?

Methodological Answer:

- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol/water (70:30) elution .

- Detection : LC-MS/MS using MRM transitions (m/z 275.1 → 154.0 for quantification; m/z 275.1 → 127.0 for confirmation) .

- Validation : Spike recovery tests (85–115%) and LOD/LOQ determination (e.g., 0.1 ng/mL in plasma) .

Advanced: What computational methods predict the binding affinity of this compound to NMDA receptors?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.